4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methoxyphenyl group attached through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-bromobenzohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the methoxyphenyl ring can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 4-bromo-N-[(3-hydroxy-4-methoxyphenyl)methylamino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-methylbenzamide: Similar structure but lacks the methoxyphenyl group.
3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its overall biological activity compared to similar compounds .
Properties
IUPAC Name |
4-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-2-10(8-13(14)19)9-17-18-15(20)11-3-5-12(16)6-4-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWWPJGYQOWDNB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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